molecular formula C18H14ClFN4O B8082468 5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-1,2-dihydropyrazolo[3,4-b][1,4]benzodiazepine

5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-1,2-dihydropyrazolo[3,4-b][1,4]benzodiazepine

Cat. No.: B8082468
M. Wt: 356.8 g/mol
InChI Key: UOVCGJXDGOGOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-1,2-dihydropyrazolo[3,4-b][1,4]benzodiazepine is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties. This particular compound is a designer benzodiazepine, which means it is structurally derived from medically used benzodiazepines but has not been licensed for medical use .

Preparation Methods

The synthesis of 5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-1,2-dihydropyrazolo[3,4-b][1,4]benzodiazepine involves several steps. One common method is the continuous flow synthesis, which allows for efficient production of benzodiazepines from aminobenzophenones . The process typically involves a combination of nucleophilic substitution reactions and cyclocondensation reactions. For industrial production, flow chemistry platforms are often used to ensure high yields and scalability .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-1,2-dihydropyrazolo[3,4-b][1,4]benzodiazepine has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) A receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx into neurons and resulting in hyperpolarization. This hyperpolarization reduces neuronal excitability, producing the anxiolytic, sedative, and anticonvulsant effects characteristic of benzodiazepines .

Properties

IUPAC Name

5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-1,2-dihydropyrazolo[3,4-b][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4O/c1-9-16-18(24-23-9)21-14-8-15(25-2)13(20)7-11(14)17(22-16)10-5-3-4-6-12(10)19/h3-8H,1-2H3,(H2,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVCGJXDGOGOCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC3=CC(=C(C=C3C(=N2)C4=CC=CC=C4Cl)F)OC)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=NC3=CC(=C(C=C3C(=N2)C4=CC=CC=C4Cl)F)OC)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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